(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
Description
This compound belongs to the class of 5-arylidene-2-thioxothiazolidin-4-one derivatives, characterized by a central thiazolidinone core substituted with a 4-methoxybenzylidene group at position 5 and a 4-nitrobenzamide moiety at position 2. The (E)-configuration of the benzylidene double bond is critical for its structural stability and biological interactions.
Properties
IUPAC Name |
N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-26-14-8-2-11(3-9-14)10-15-17(23)20(18(27)28-15)19-16(22)12-4-6-13(7-5-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWOHZIZDREQJX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide typically involves the condensation of an aldehyde with a thiazolidinone derivative. One common method involves the use of a mixture of aldehyde (1 mmol) and 2-thioxothiazolidin-4-one (1 mmol) in the presence of a catalytic amount of urea or thiourea. The reaction is carried out at 110°C under solvent-free conditions. After completion, the crude product is cooled, washed with water, and recrystallized from ethanol and dimethylformamide to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the reaction time and improve the purity of the final product.
Chemical Reactions Analysis
Key Reaction Conditions:
| Reactant | Reagent/Conditions | Product Yield | Reference |
|---|---|---|---|
| Thiourea + α-halo ester | Ethanol, reflux, 6–8 hrs | 72% | |
| 2-Thioxothiazolidin-4-one + 4-methoxybenzaldehyde | Acetic acid, piperidine, 80°C | 68–75% |
Nitro Group Reactivity
The 4-nitrobenzamide moiety participates in reduction and nucleophilic substitution reactions:
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Catalytic Hydrogenation : Using Pd/C (10%) in methanol under H₂ (1 atm) reduces the nitro group to an amine, forming (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-aminobenzamide.
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Electrophilic Aromatic Substitution : Nitro groups direct incoming electrophiles (e.g., halogens) to the meta position, though steric hindrance from the thioxothiazolidinone ring limits reactivity.
Reduction Kinetics:
| Reducing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Pd/C + H₂ | Methanol | 25°C | 4 hrs | 85% |
Thioxo Group Transformations
The thioxo (C=S) group undergoes oxidation and alkylation:
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Oxidation to Disulfides : Treatment with H₂O₂ (30%) in acetic acid converts the thioxo group to a disulfide bridge, forming dimeric structures (confirmed via LC-MS).
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield S-alkyl derivatives, enhancing solubility in nonpolar solvents.
Alkylation Efficiency:
| Alkyl Halide | Base | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 3 hrs | 78% |
Methoxybenzylidene Reactivity
The 4-methoxybenzylidene group participates in photochemical and acid-catalyzed reactions:
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Photoisomerization : UV irradiation (λ = 365 nm) induces E→Z isomerization, confirmed by NMR coupling constants (J = 12–14 Hz for E; J = 9–11 Hz for Z) .
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Demethylation : Treatment with BBr₃ in DCM removes the methoxy group, yielding a phenolic derivative (used for further functionalization).
Demethylation Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| BBr₃ | Dichloromethane | 0°C → RT | 82% |
Coordination Chemistry
The thioxothiazolidinone core acts as a bidentate ligand for transition metals:
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Cu(II) Complexes : Reacts with CuCl₂ in ethanol to form a 1:1 complex, characterized by ESR (g⊥ = 2.08, g∥ = 2.28) and UV-Vis (λₘₐₓ = 620 nm).
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Antimicrobial Enhancement : Metal complexes show 3–5× higher antibacterial activity compared to the free ligand (MIC = 0.004–0.008 mg/mL).
Metal Binding Affinity:
| Metal Salt | Stoichiometry | Stability Constant (log K) |
|---|---|---|
| CuCl₂ | 1:1 | 4.8 ± 0.2 |
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
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Antimicrobial Potency : The nitro group enhances Gram-negative targeting (MIC = 0.006 mg/mL against E. coli).
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Thioxo Alkylation : S-Methyl derivatives lose 90% of anticancer activity (IC₅₀ > 50 μM vs. 2.2 μM for parent compound).
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antibacterial, antifungal, and anticancer properties. The thiazolidinone ring is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazolidinone ring can inhibit enzymes such as topoisomerases and DNA gyrase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antibacterial or anticancer effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to structurally related derivatives with variations in the benzylidene aryl group and the acetamide substituent. Key analogs include:
Key Observations:
- Substituent Position and Electronic Effects :
- Nitro Groups : The 4-nitro substituent in 6j () increases melting point (233–234°C vs. 218–219°C for 6f) due to enhanced intermolecular dipole interactions .
- Methoxy vs. Hydroxy : Methoxy-substituted analogs (e.g., 6f, 5c) exhibit higher yields (54–71%) compared to hydroxy-substituted derivatives (e.g., 6g: 57%, 5b: 64%), likely due to reduced steric hindrance during synthesis .
- Configuration (E vs. Z) : The (E)-isomer of the target compound contrasts with (Z)-configured analogs like FE15 (), which shows anti-DDX3 helicase activity. Isomerism significantly impacts bioactivity and solubility .
Biological Activity
The compound (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is a notable derivative within the thiazolidinone family, characterized by its unique structural features that confer diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound possesses a thioxothiazolidinone core combined with a methoxybenzylidene group and a nitrobenzamide moiety. This unique structure enhances its chemical reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry.
Enzyme Interaction
The compound has been identified as a competitive inhibitor of the enzyme tyrosinase , which plays a crucial role in melanin synthesis. This interaction is significant for potential applications in treating hyperpigmentation disorders.
Stability and Metabolism
Studies suggest that the compound exhibits favorable pharmacokinetic properties, including low toxicity and rapid metabolism. It does not accumulate significantly in biological tissues, allowing for efficient excretion and reducing the risk of adverse effects .
Melanin Inhibition
In vitro studies using B16F10 melanoma cells demonstrated that the compound significantly inhibits intracellular melanin production in a concentration-dependent manner. The results indicate that this compound can effectively reduce pigmentation, which may be beneficial for cosmetic applications .
Antimicrobial Activity
Research has shown that derivatives of thiazolidinones, including this compound, exhibit substantial antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds are more potent than traditional antibiotics like ampicillin .
The primary mechanism through which this compound exerts its biological effects involves:
- Inhibition of Tyrosinase : By binding to the active site of tyrosinase, the compound prevents substrate interaction, thereby inhibiting melanin biosynthesis.
- Antibacterial Mechanisms : The exact pathways remain under investigation, but preliminary studies suggest disruption of bacterial cell wall synthesis and metabolic pathways.
Case Studies
- Anticancer Activity : A study indicated that certain derivatives of thiazolidinones exhibit promising anticancer properties by inducing apoptosis in tumor cells through various signaling pathways .
- Antimicrobial Efficacy : In tests against clinical strains of bacteria, the compound showed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli. These findings highlight its potential as an alternative treatment for multidrug-resistant infections .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Tyrosinase Inhibition | Strong competitive inhibitor | Moderate inhibition |
| Antibacterial Activity | MIC 0.004–0.03 mg/mL against sensitive strains | MIC 0.015 mg/mL for conventional antibiotics |
| Toxicity | Low toxicity and rapid metabolism | Varies significantly among derivatives |
Q & A
Basic: What is the synthetic methodology for (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide?
The compound is synthesized via a condensation reaction between 4-methoxybenzaldehyde and 2-thioxothiazolidin-4-one, followed by amidation with 4-nitrobenzoyl chloride. A typical procedure involves refluxing equimolar amounts of the aldehyde and thiazolidinone in glacial acetic acid with anhydrous sodium acetate as a catalyst. The intermediate is then coupled with 4-nitrobenzoyl chloride in pyridine to form the final product. Reaction progress is monitored by TLC, and purification is achieved via recrystallization (e.g., ethanol) or column chromatography .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group, C=S at ~1200 cm⁻¹).
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons from the benzylidene and nitrobenzamide groups).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing, as demonstrated in analogous thiazole derivatives .
Basic: What biological activities are associated with this compound?
The thioxothiazolidinone core is structurally related to nitazoxanide, a known inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. The 4-nitrobenzamide moiety may enhance binding affinity to redox-active enzymes. Preliminary studies on similar compounds suggest antiparasitic or antimicrobial activity, though specific assays (e.g., MIC determinations, enzyme inhibition kinetics) are required for validation .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions.
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Temperature control : Lower reaction temperatures (e.g., 60°C instead of reflux) may minimize decomposition of the nitro group.
- Stoichiometry adjustments : Use a 10% excess of 4-nitrobenzoyl chloride to drive amidation to completion .
Advanced: What intermolecular interactions stabilize the crystal structure of this compound?
X-ray studies of analogous thiazolidinones reveal:
- Classical hydrogen bonds : N–H···O/N interactions between the amide and thioxo groups.
- Non-classical interactions : C–H···O/F and π-π stacking between aromatic rings.
- Centrosymmetric dimers : Stabilized via hydrogen bonding, as seen in nitazoxanide derivatives .
Advanced: How can density functional theory (DFT) elucidate its mechanism of action?
DFT calculations can:
- Map electrostatic potential surfaces to predict binding sites (e.g., nitro group’s electron-deficient region).
- Simulate transition states for enzyme inhibition (e.g., PFOR interaction).
- Compare experimental spectroscopic data (IR, NMR) with theoretical spectra to validate conformational stability .
Advanced: How do solvent and pH affect the compound’s stability during biological assays?
- Aqueous stability : Test degradation in PBS (pH 7.4) vs. acidic buffers (pH 4.5) using HPLC.
- Solvent compatibility : Avoid DMSO concentrations >1% to prevent precipitation.
- Light sensitivity : Store in amber vials if nitro groups are prone to photodegradation (observe via UV-Vis spectroscopy) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Perform IC₅₀ assays in triplicate to confirm potency.
- Off-target screening : Use kinase/phosphatase panels to identify non-specific interactions.
- Structural analogs : Compare activity with derivatives lacking the methoxy or nitro groups to isolate pharmacophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
